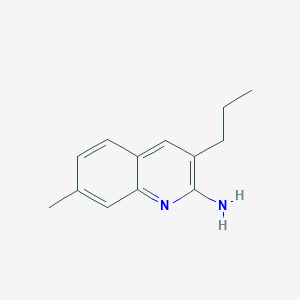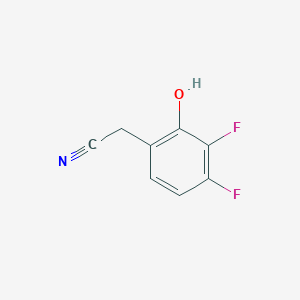
(R)-2-amino-2-methyloct-7-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-methyloct-7-ynoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a methyl group, and an alkyne group on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyloct-7-ynoic acid can be achieved through several methods. One common approach involves the use of photobiocatalytic oxidative coupling, where engineered pyridoxal-5’-phosphate-dependent enzymes are employed to facilitate the α-C–H functionalization of glycine and α-branched amino acid substrates . This method allows for the stereoselective formation of the desired chiral amino acid.
Industrial Production Methods
Industrial production of ®-2-amino-2-methyloct-7-ynoic acid typically involves large-scale enzymatic synthesis. Enzymes are favored due to their high selectivity and environmentally friendly reaction conditions . The use of biocatalysts in industrial processes ensures the efficient and sustainable production of this compound.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-methyloct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amino acids and amides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-2-methyloct-7-ynoic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its role in protein synthesis and enzyme function. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine
In medicine, ®-2-amino-2-methyloct-7-ynoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-2-amino-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions. These interactions modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple amino acid with a methyl group.
Proline: An amino acid with a cyclic structure.
Phenylalanine: An amino acid with an aromatic ring.
Uniqueness
®-2-amino-2-methyloct-7-ynoic acid is unique due to its alkyne group, which is not commonly found in natural amino acids.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h1H,4-7,10H2,2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
WTFKXZRWELKUFM-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](CCCCC#C)(C(=O)O)N |
Canonical SMILES |
CC(CCCCC#C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)


